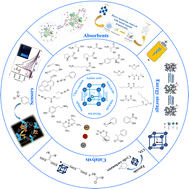Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications
Journal of Materials Chemistry A Pub Date: 2023-11-01 DOI: 10.1039/D3TA05158G
Abstract
Post-synthesis modification (PSM) is an efficient means to introduce functional chemical groups into metal–organic frameworks (MOFs) by modifying metal clusters or ligands after MOFs have been synthesized. Various functional chemical groups are capable of being incorporated into the frameworks by PSM without changing the original MOF structures. Herein, firstly, the synthesis mechanisms of post-synthesis modified MOFs are introduced. Secondly, their characteristics such as crystallinity, porosity, morphology, stability, and fluorescent properties are discussed. Thirdly, applications of the modified MOFs are summarized focusing on catalysts, sensors, absorbents, energy storage, and separation. Lastly, potential challenges and new visions for developing PSMs are proposed based on recent literature and our knowledge. We hope that this review can serve as a very small stepping stone in the field of MOF PSM.


Recommended Literature
- [1] In silico prediction of hERG potassium channel blockage by chemical category approaches†
- [2] Thermal Rearrangement of 3-Allyloxy-1,2-benzisothiazole 1,1-Dioxides: an Unusual Inversion of Products of Sigmatropic [3,3]-Shift to Give the [1,3]-Isomers
- [3] Synthesis and thermal responsiveness of self-assembled gold nanoclusters†
- [4] A new soft dielectric silicone elastomer matrix with high mechanical integrity and low losses†
- [5] Acid-promoted cycloisomerizations of phenylallenes bearing acetalic functions at the ortho position: a stereocontrolled entry to indeno-fused dioxepanes, dioxocanes and thioanalogues†
- [6] Back matter
- [7] Adsorption of metal cations by hydrous aluminium(III) or iron(III) hydroxide precipitates: enhancement by EDTA and related chelate molecules†
- [8] A flow reactor process for the synthesis of peptides utilizing immobilized reagents, scavengers and catch and release protocols†
- [9] Facile electrochemical deposition of Cu7Te4 thin films with visible-light driven photocatalytic activity and thermoelectric performance
- [10] Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imineligands and mixed metal polynuclear complexes†‡

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 178064-02-3
-
CAS no.: 1517-51-7
-
CAS no.: 16096-33-6
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7









